Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-
Description
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- (CAS: 73664-34-3) is a trichloroacetamide derivative characterized by a benzylthioethyl (-CH₂CH₂-S-CH₂C₆H₅) substituent attached to the nitrogen atom . Its molecular formula is C₁₁H₁₁Cl₃NOS, with a molecular weight of 320.63 g/mol. The compound features a trichloromethyl group (-CCl₃) bonded to the carbonyl carbon, which imparts significant electronegativity and steric bulk.
Properties
CAS No. |
73664-34-3 |
|---|---|
Molecular Formula |
C11H12Cl3NOS |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C11H12Cl3NOS/c12-11(13,14)10(16)15-6-7-17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI Key |
SGUVXMJFYJNEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Summary Table of Preparation Methods
Research Findings and Perspectives
- The use of phase transfer catalysts such as tetrabutylammonium bromide significantly improves reaction rates and yields in biphasic systems.
- Introduction of the trichloromethyl group is effectively achieved via halogenated intermediates like isothiocyanates, enabling further functionalization with thiol-containing moieties.
- Multi-step synthetic routes employing protecting groups and catalytic hydrogenation are essential for obtaining high-purity acetamide derivatives with complex substitution patterns.
- The choice of solvents (e.g., dichloromethane, ethyl acetate, DMF) and reaction temperatures critically influences reaction efficiency and product stability.
- Molecular docking and spectroscopic characterization support the structural integrity and potential bioactivity of these compounds, guiding synthetic optimization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Acetamide derivatives are often explored for their potential therapeutic effects. The compound's unique structure allows for modifications that can enhance biological activity.
- Antimicrobial Activity : Some studies have indicated that compounds containing the benzylthio group exhibit antimicrobial properties. This makes them candidates for developing new antimicrobial agents .
- Drug Formulation : The compound can be used as an excipient in drug formulations to improve solubility and stability. Its properties may enhance the bioavailability of active pharmaceutical ingredients when incorporated into topical formulations .
Agricultural Applications
The trichloroacetamide moiety is significant in the development of herbicides and pesticides.
- Herbicidal Activity : Research has shown that compounds similar to Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- can act as herbicides by inhibiting specific biochemical pathways in plants. This application is crucial for developing environmentally friendly agricultural practices .
- Pesticidal Formulations : The compound may be utilized in formulating pesticides that target specific pests while minimizing harm to beneficial organisms .
Material Science Applications
In material science, Acetamide derivatives are being investigated for their role in polymer chemistry.
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
- Coatings and Adhesives : Due to its chemical structure, Acetamide can be explored in developing coatings and adhesives that require high durability and resistance to environmental factors .
Data Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Potential for new drug development |
| Drug formulation | Enhances solubility and stability | |
| Agriculture | Herbicides | Inhibits biochemical pathways |
| Pesticides | Targets specific pests | |
| Material Science | Polymer synthesis | Improves thermal stability |
| Coatings and adhesives | High durability and environmental resistance |
Case Studies
- Antimicrobial Study : A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the antimicrobial properties of benzylthio derivatives. It was found that certain modifications could yield potent antimicrobial agents suitable for pharmaceutical applications .
- Herbicide Development : Research conducted by agricultural scientists demonstrated the efficacy of trichloroacetamides in controlling weed populations while being less harmful to crops compared to traditional herbicides .
- Polymer Application : A study on polymeric materials highlighted how incorporating Acetamide derivatives into polymer blends improved mechanical properties significantly, making them suitable for industrial applications where durability is essential .
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylthio group allows for interactions with thiol-containing biomolecules, while the trichloromethyl group can participate in electrophilic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Trichloroacetamides
The target compound is compared to other N-substituted-2,2,2-trichloroacetamides, focusing on substituent effects:
Key Observations:
- Crystal Structure : Aryl-substituted analogs (e.g., 3MPTCA, 3CPTCA) exhibit defined crystal systems influenced by substituent electronic effects. The benzylthioethyl derivative lacks reported crystallographic data, likely due to its flexible side chain disrupting regular packing .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 3CPTCA) enhance intermolecular hydrogen bonding, whereas the benzylthioethyl group’s sulfur atom may participate in weaker van der Waals interactions or π-π stacking .
- Thermal Stability: Di-substituted aryl analogs (e.g., 35DCPTCA) show higher melting points (~195–200°C) compared to mono-substituted derivatives, while the target compound’s melting point remains unspecified .
Thioether-Containing Acetamides
Compounds with thioether linkages but differing core structures:
Key Observations:
- Heterocyclic vs.
- Biological Activity : While thioether groups are common in bioactive molecules, the trichloroacetamide core in the target compound may confer unique toxicity or reactivity profiles compared to heterocyclic analogs .
Biological Activity
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- (CAS No. 73664-34-3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12Cl3NOS
- Molecular Weight : 290.63 g/mol
- IUPAC Name : Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-
Biological Activity Overview
Acetamide derivatives are known for their diverse biological activities. The specific compound exhibits several pharmacological properties that can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various bacterial strains |
| Anticancer | In vitro studies suggest cytotoxic effects on cancer cell lines |
| Anti-inflammatory | May possess anti-inflammatory properties based on structural analogs |
| Enzyme Inhibition | Possible inhibition of specific enzymes related to disease processes |
The biological activity of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell proliferation.
- Cell Membrane Permeability : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability.
- Reactive Intermediates Formation : The trichloroacetyl group can form reactive intermediates that may interact with cellular macromolecules.
Antimicrobial Activity
A study demonstrated that compounds with similar thioether structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Acetamide derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Potential
Research involving the synthesis of various acetamide derivatives has indicated that those containing the benzylthio group can exhibit cytotoxic effects on cancer cell lines. For instance, a derivative was found to have an IC50 value lower than standard chemotherapeutic agents in tests against human lung adenocarcinoma cells .
Anti-inflammatory Effects
Similar compounds have shown significant anti-inflammatory activity in animal models. For example, derivatives were tested for their ability to reduce inflammation markers in a carrageenan-induced paw edema model .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the benzylthio moiety significantly enhances the biological activity of acetamides. Modifications at the benzyl position or variations in the substituents on the thio group could lead to improved efficacy and selectivity against specific targets.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(benzylthio)ethyl)-2,2,2-trichloroacetamide, and how are reaction conditions optimized?
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitution and amidation. Critical steps include:
- Benzylthioethylamine preparation : Reacting benzyl mercaptan with ethylene diamine under controlled pH to form the thioether intermediate.
- Trichloroacetylation : Introducing the trichloroacetyl group via reaction with trichloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Optimization : Reaction time (6–12 hours), solvent polarity (tetrahydrofuran or ethyl acetate), and stoichiometric ratios (1:1.2 amine-to-acyl chloride) are critical for yields >75%. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound, and what structural insights do they provide?
- NMR Spectroscopy : H and C NMR confirm the benzylthioethyl chain (δ 3.5–3.7 ppm for SCHCH) and trichloroacetamide carbonyl (δ 168–170 ppm) .
- FT-IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and 650–700 cm (C-S bond) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns (e.g., loss of ClC=O) .
Advanced Research Questions
Q. How do substituents on the phenyl ring and trichloroacetamide group influence solid-state geometry and intermolecular interactions?
Meta-substitution (e.g., -Cl, -CH) significantly alters crystal packing and hydrogen bonding:
- Crystal Systems : Orthorhombic (e.g., Pbca, a = 12.32 Å, b = 8.97 Å) or triclinic (P) lattices are common, depending on substituent steric/electronic effects .
- Hydrogen Bonding : N-H···O=C interactions (2.8–3.0 Å) dominate, with weaker Cl···Cl (3.3 Å) and π-π interactions stabilizing the lattice. Strong electron-withdrawing groups (e.g., -NO) reduce symmetry and increase polymorphism .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 40% H-bonding, 25% van der Waals) for comparative crystallography .
Q. What methodologies elucidate the electronic effects of substituents on trichloroacetamide reactivity and biological activity?
- Nuclear Quadrupole Resonance (NQR) : Measures Cl quadrupole coupling constants (~80 MHz), reflecting electron density distribution around Cl atoms. Meta-substituents like -CH increase electron density at Cl, reducing NQR frequency by ~5 MHz .
- DFT Calculations : B3LYP/6-311++G(d,p) models predict charge transfer (e.g., benzylthio → trichloroacetamide) and frontier molecular orbitals (HOMO-LUMO gap ~5 eV), correlating with electrophilicity .
- QSAR Modeling : Correlates substituent Hammett constants (σ) with bioactivity (e.g., IC in enzyme assays). Lipophilic groups (e.g., benzylthio) enhance membrane permeability but may reduce solubility .
Key Research Findings
- Synthetic Challenges : Benzylthioethyl intermediates are prone to oxidation; inert atmospheres (N) and antioxidants (BHT) improve stability .
- Bioactivity : Analogous benzylthio-trichloroacetamides show moderate anticancer activity (e.g., IC = 12 µM against HeLa cells) via thioredoxin reductase inhibition .
- Environmental Impact : Chlorinated acetamides require rigorous toxicity screening; aerobic biodegradation half-life exceeds 60 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
